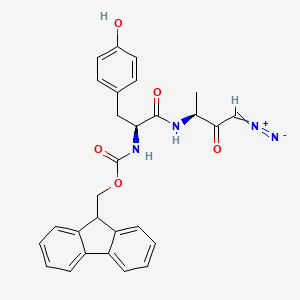

Fmoc-Tyr-Ala-diazomethylketone

Descripción general

Descripción

Fmoc-tyr-ala-diazomethylketone (Fmoc-TADM) is a novel chemical reagent that has been developed for use in peptide synthesis and protein modification. It is a derivative of diazomethylketone (DMK) and is used to modify the side-chain of tyrosine residues in peptides and proteins. Fmoc-TADM is a powerful reagent that can be used to modify proteins in a variety of ways, including site-specific protein labeling, protein-protein cross-linking, and protein-DNA cross-linking. In addition, Fmoc-TADM can be used to introduce chemical modifications to proteins, such as the addition of fluorophores or other small molecules, which can be used to study protein structure and function.

Aplicaciones Científicas De Investigación

Inhibición de Catepsinas

Fmoc-Tyr-Ala-diazomethylketone es conocido por inhibir las catepsinas B, L y S . Las catepsinas son proteasas (enzimas que descomponen las proteínas) y se han visto implicadas en una variedad de enfermedades, incluyendo el cáncer y las enfermedades cardiovasculares. Por lo tanto, los inhibidores de estas enzimas podrían tener aplicaciones terapéuticas potenciales.

Síntesis de Péptidos

This compound se puede utilizar en la síntesis de péptidos en fase sólida (SPPS) con Fmoc . La SPPS con Fmoc es un método preferido para la síntesis de péptidos debido a su rápida adopción por parte de los no químicos a medida que los biólogos se dieron cuenta de que podían preparar rápidamente péptidos adecuados para la producción de anticuerpos utilizando máquinas de bajo costo y evitando el uso de fluoruro de hidrógeno anhidro (HF) .

Aplicaciones Biomédicas

Los derivados de Fmoc, como this compound, se han utilizado para crear hidrogeles autoportantes . Estos hidrogeles son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas, como la administración de fármacos y herramientas de diagnóstico para la obtención de imágenes .

Ingeniería de Tejidos

Los derivados de Fmoc de la serie K, incluyendo this compound, han mostrado potencial para la ingeniería de tejidos . Pueden formar hidrogeles rígidos que soportan completamente la adhesión, la supervivencia y la duplicación celular .

Biomateriales Basados en Péptidos

This compound se puede utilizar en la creación de biomateriales basados en péptidos . El campo emergente de los biomateriales basados en péptidos ha estimulado aún más la demanda .

Modificación Post-Traduccional

This compound se puede utilizar en la modificación post-traduccional . Las condiciones de desprotección de la química de Fmoc son compatibles con péptidos modificados, como péptidos fosforilados y glicosilados .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Fmoc-tyr-ala-diazomethylketone primarily targets cathepsins B, L, and S . These are proteolytic enzymes involved in various physiological and pathological processes. The compound’s interaction with these targets plays a crucial role in its mechanism of action .

Mode of Action

This compound interacts with its targets by inhibiting the activity of cathepsins B, L, and S . This irreversible reaction is a key aspect of the compound’s mode of action .

Pharmacokinetics

It has been noted that the compound is able to penetrate cells and react with active enzymes within the cells . This suggests that it may have good cellular permeability, which could impact its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of cathepsins B, L, and S This can lead to changes in protein degradation and turnover within the cell

Action Environment

It’s known that the compound can react with active enzymes within cells , suggesting that intracellular conditions may influence its action.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O5/c1-17(26(34)15-30-29)31-27(35)25(14-18-10-12-19(33)13-11-18)32-28(36)37-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,15,17,24-25,33H,14,16H2,1H3,(H,31,35)(H,32,36)/t17-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXAYZBFIBMXRV-GKVSMKOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

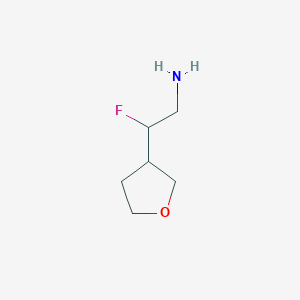

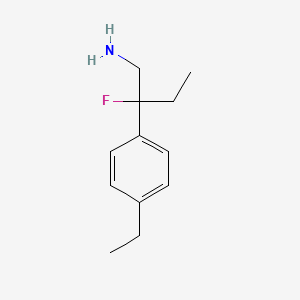

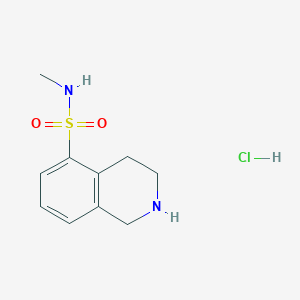

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)

![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

![Methyl 8-amino-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)

![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)

![Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1474079.png)

![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)